5-Azaspiro[2.5]oct-7-en-6-one
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Overview
Description
5-Azaspiro[25]oct-7-en-6-one is a heterocyclic compound featuring a spirocyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.5]oct-7-en-6-one typically involves the reaction of an isatin derivative with a cyclic amine. This process can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.5]oct-7-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
5-Azaspiro[2.5]oct-7-en-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biocatalysis to synthesize biologically active molecules, such as isoprenoids and polyketides.
Medicine: Its structural features make it a valuable intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties are exploited in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.5]oct-7-en-6-one involves its interaction with specific molecular targets and pathways. The compound acts as a selective electrophilic aminating agent for nucleophiles, including nitrogen, sulfur, carbon, and oxygen atoms. This reactivity allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.5]octan-6-one: This compound shares a similar spirocyclic structure but lacks the double bond present in 5-Azaspiro[2.5]oct-7-en-6-one.
6-Azaspiro[2.5]octane hydrochloride: Another related compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific spirocyclic structure with a double bond, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Properties
IUPAC Name |
5-azaspiro[2.5]oct-7-en-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-6-1-2-7(3-4-7)5-8-6/h1-2H,3-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRXKJPQOFIQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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